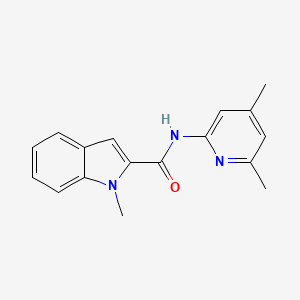
(R)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group, a pyridinyl hydrazine moiety, and a propanone backbone, making it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Hydrazine Intermediate: The initial step involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate to form pyridin-2-yl hydrazine.
Coupling with Propanone: The pyridin-2-yl hydrazine is then reacted with an appropriate propanone derivative under acidic or basic conditions to form the hydrazone intermediate.
Carbamate Formation: The final step involves the reaction of the hydrazone intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to yield ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its hydrazine and pyridinyl functionalities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl hydrazine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The carbamate group can also undergo hydrolysis, releasing active intermediates that modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate: Similar structure but without the ®-configuration.
tert-Butyl (1-oxo-1-(2-(pyridin-3-yl)hydrazinyl)propan-2-yl)carbamate: Pyridinyl group at a different position.
tert-Butyl (1-oxo-1-(2-(pyridin-4-yl)hydrazinyl)propan-2-yl)carbamate: Pyridinyl group at another different position.
Uniqueness
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is unique due to its specific ®-configuration, which can influence its binding affinity and selectivity towards molecular targets. This stereochemistry can result in distinct biological activities compared to its racemic or other positional isomers.
Propiedades
Número CAS |
915375-27-8 |
|---|---|
Fórmula molecular |
C13H20N4O3 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-oxo-1-(2-pyridin-2-ylhydrazinyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-9(15-12(19)20-13(2,3)4)11(18)17-16-10-7-5-6-8-14-10/h5-9H,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 |
Clave InChI |
JWMMKCNHXSBARG-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



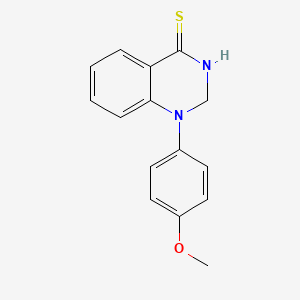
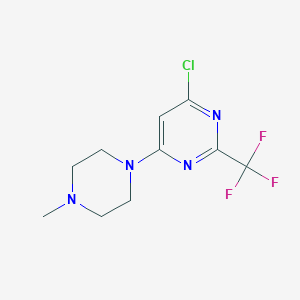
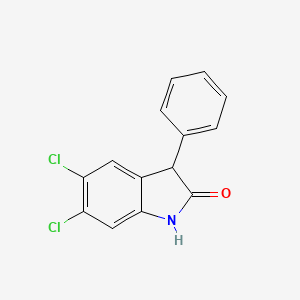
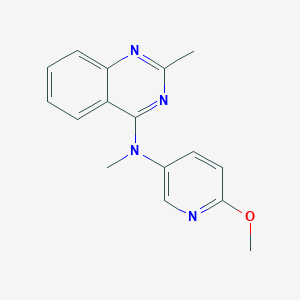

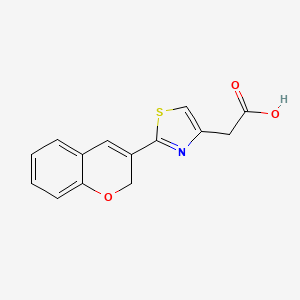
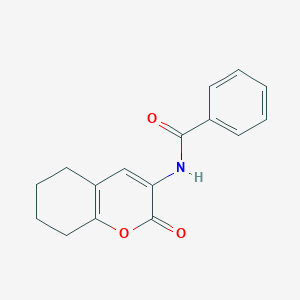
![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)
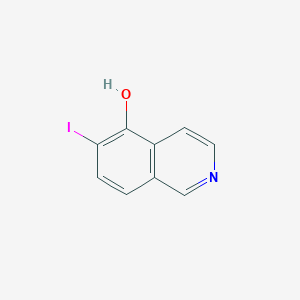
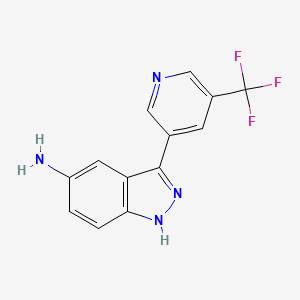
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
